molecular formula C13H16O2 B1238883 Phenethyl tiglate CAS No. 55719-85-2

Phenethyl tiglate

Cat. No.: B1238883
CAS No.: 55719-85-2
M. Wt: 204.26 g/mol
InChI Key: KVMWYGAYARXPOL-JYOAFUTRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethyl tiglate can be synthesized through the esterification of tiglic acid with phenethyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of tiglic acid and phenethyl alcohol into a reactor, where they are mixed with the acid catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The product is subsequently purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Phenethyl tiglate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenethyl tiglate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of phenethyl tiglate involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. This antimicrobial activity is attributed to its ability to interfere with essential cellular processes in bacteria and fungi. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Phenethyl tiglate can be compared with other similar compounds such as:

Uniqueness: this compound stands out due to its specific combination of a green, rose-like odor and its potential antimicrobial properties, making it valuable in both the fragrance industry and potential therapeutic applications .

Biological Activity

Phenethyl tiglate, also known as 2-phenylethyl tiglate, is an ester compound with the molecular formula C₁₃H₁₆O₂. It has garnered attention in various biological studies due to its potential therapeutic properties, including antimicrobial, antioxidant, and cytotoxic activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Weight: 204.26 g/mol
  • CAS Registry Number: 55719-85-2
  • Chemical Structure:

Chemical Structure of this compound

Sources

This compound has been identified in several plant species, including Plumeria rubra and Artemisia annua, contributing to its recognition in traditional medicine and modern pharmacology .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various pathogens, including bacteria and fungi. The compound's effectiveness is often compared to standard antibiotics.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than that of common antibiotics like ampicillin and fluconazole, showcasing its potential as a therapeutic agent.

Pathogen MIC (µg/mL) Control (Ampicillin/Fluconazole)
MRSA1520
Candida albicans1218

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, demonstrating its ability to scavenge free radicals effectively.

Table: Antioxidant Activity Comparison

Compound IC50 (µg/mL) Positive Control (Trolox)
This compound3.88 ± 0.451.88 ± 0.45

This data indicates that this compound possesses strong antioxidant properties, making it a candidate for further investigation in oxidative stress-related conditions .

Cytotoxic Activity

This compound has shown promising cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro studies using the MTS assay revealed the following IC50 values for different cancer cell lines:

Cell Line IC50 (µg/mL)
MCF-7 (Breast Cancer)32.71 ± 1.25
Hep3B (Liver Cancer)40.71 ± 1.89
HeLa (Cervical Cancer)315.19 ± 20.5

These results suggest that this compound selectively inhibits tumor cell proliferation, particularly in breast and liver cancer cells .

Enzyme Inhibition

This compound also exhibits inhibitory activity against key metabolic enzymes, which could have implications for diabetes management.

Table: Enzyme Inhibition Activity

Enzyme IC50 (µg/mL) Positive Control
α-Glucosidase52.44 ± 0.29Acarbose
Lipase478.14 ± 1.2Orlistat

The inhibition of α-glucosidase indicates potential benefits in controlling postprandial blood sugar levels .

Properties

CAS No.

55719-85-2

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-phenylethyl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C13H16O2/c1-3-11(2)13(14)15-10-9-12-7-5-4-6-8-12/h3-8H,9-10H2,1-2H3/b11-3-

InChI Key

KVMWYGAYARXPOL-JYOAFUTRSA-N

SMILES

CC=C(C)C(=O)OCCC1=CC=CC=C1

Isomeric SMILES

C/C=C(/C)\C(=O)OCCC1=CC=CC=C1

Canonical SMILES

CC=C(C)C(=O)OCCC1=CC=CC=C1

boiling_point

139.00 to 140.00 °C. @ 7.00 mm Hg

density

1.148-1.159

Key on ui other cas no.

55719-85-2

physical_description

Colourless viscous liquid;  very pleasant, warm herbaceous, deep-rosy, dry leafy-green odou

solubility

slightly

Synonyms

phenethyl tiglate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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